molecular formula C19H24F3N3O4 B2777416 tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate CAS No. 857650-89-6

tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2777416
CAS No.: 857650-89-6
M. Wt: 415.413
InChI Key: GMEDYAHVPDSLGH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound characterized by its complex molecular structure and diverse potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a trifluoromethyl benzoyl group and a tert-butyl carbamate group, making it interesting for research and industrial purposes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

  • Formation of the Pyrrolidine Ring: : Starting with suitable precursors, the pyrrolidine ring can be constructed through a cyclization reaction.

  • Introduction of the Trifluoromethyl Benzoyl Group: : This step often involves the reaction of the intermediate pyrrolidine compound with a trifluoromethyl benzoyl chloride in the presence of a base to form the corresponding amide.

  • Attachment of the tert-Butyl Carbamate Group: : The final step includes the reaction of the product with tert-butyl chloroformate to yield the desired carbamate.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling factors like temperature, solvent choice, reaction time, and purification methods (e.g., recrystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : Potential oxidation reactions at the pyrrolidine ring or the benzoyl group.

  • Reduction: : The amide group can undergo reduction to amine under appropriate conditions.

  • Substitution: : The trifluoromethyl group or carbamate group could potentially be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction Reagents: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Conditions: : Suitable nucleophiles and bases under anhydrous conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated products, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for exploration in the development of new organic synthesis methodologies.

Biology and Medicine

In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or a lead compound for developing new drugs. Its structural features can be optimized for binding to specific biological targets.

Industry

Industrially, the compound could be utilized in the production of specialty chemicals, materials science, and agrochemicals. Its stability and reactivity make it a candidate for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [(3S)-1-({[3-Fluorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar in structure but with a fluorobenzoyl group.

  • tert-Butyl [(3S)-1-({[3-Chlorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar compound with a chlorobenzoyl group.

  • tert-Butyl [(3S)-1-({[3-Methylbenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Differentiated by the presence of a methyl group.

Uniqueness

What sets tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate apart is the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability, and potentially enhancing its activity compared to similar compounds with other substituents.

That should cover everything you wanted to know about this complex yet fascinating compound

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEDYAHVPDSLGH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.